(Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid
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Overview
Description
(Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid is a complex organic compound characterized by its unique structure, which includes a bromobenzoyl group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid typically involves multiple steps, starting with the preparation of the bromobenzoyl and ethoxyphenyl precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to a variety of substituted compounds with different functional groups.
Scientific Research Applications
(Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or target certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid include other hydrazinecarbimidothioic acid derivatives with different substituents on the benzoyl and phenyl groups. Examples include:
- (Z)-2-(4-chlorobenzoyl)-N-(4-methoxyphenyl)hydrazinecarbimidothioic acid
- (Z)-2-(4-fluorobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-(4-ethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-2-22-14-9-7-13(8-10-14)18-16(23)20-19-15(21)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNQKBSZVZWLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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